molecular formula C21H16FN5O4 B2590937 methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852450-65-8

methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Katalognummer B2590937
CAS-Nummer: 852450-65-8
Molekulargewicht: 421.388
InChI-Schlüssel: TYEMUYOJOKFWFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic molecule. It is an intermediate in the production of Rosuvastatin . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Chemical Reactions Analysis

This compound, like many organic molecules, can participate in a variety of chemical reactions. All the tested novel compounds showed good inhibitory effect . Optimization of reaction conditions for the synthesis of compound VI was also reported .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Several studies have detailed the synthesis of heterocyclic compounds utilizing similar chemical structures, aiming to explore their applications in drug development and material science. For instance, Toplak et al. (1999) described the use of a related reagent for preparing various pyrimidinone derivatives, highlighting the potential of these compounds in the synthesis of complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Similarly, Stanovnik et al. (1990) introduced a novel reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds, suggesting the versatility of these methods in synthesizing novel heterocyclic structures (Stanovnik, Bovenkamp, Svete, Hvala, Simonič, & Tiŝler, 1990).

Biological and Pharmacological Evaluations

Research also extends into the biological evaluation of pyrazolo[3,4-d]pyrimidinones and related derivatives, examining their potential as antimicrobial, anti-inflammatory, and anticancer agents. For instance, El‐Wahab et al. (2015) prepared heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, indicating their potential in creating antimicrobial coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, which underscores the potential of these compounds in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Novel Applications in Imaging and Therapeutics

Furthermore, research has explored the use of pyrazolo[3,4-d]pyrimidinones in developing imaging agents for neurodegenerative disorders and as ligands for studying receptors associated with neuroinflammation, illustrating the broad applicability of these compounds in neuroscience and diagnostic imaging. Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors, indicating their potential use in PET imaging of neurodegenerative diseases (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Eigenschaften

IUPAC Name

methyl 4-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)13-2-6-15(7-3-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEMUYOJOKFWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.